2-Amino-5-(diethylamino)toluene Monohydrochloride
Overview
Description
2-Amino-5-(diethylamino)toluene Monohydrochloride, also known as 4-(Diethylamino)-o-toluidine Monohydrochloride, is a chemical compound with the molecular formula C11H18N2·HCl. It is a white to almost white powder or crystal that is soluble in water. This compound is primarily used in the synthesis of dyes and pigments due to its ability to form stable color complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(diethylamino)toluene Monohydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with diethylamine under reducing conditions. The reduction of the nitro group to an amino group is achieved using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, particularly in the aromatic ring, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-Amino-5-(diethylamino)toluene Monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic amines.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials
Mechanism of Action
The mechanism of action of 2-Amino-5-(diethylamino)toluene Monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes that catalyze the oxidation or reduction of aromatic amines. It can also bind to receptors in biological systems, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Methyl-4-(diethylamino)aniline Monohydrochloride
- 4-(Diethylamino)-o-toluidine Monohydrochloride
- 2-Amino-5-(dimethylamino)toluene Monohydrochloride
Comparison: 2-Amino-5-(diethylamino)toluene Monohydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in dye synthesis and other industrial processes .
Properties
CAS No. |
24828-38-4 |
---|---|
Molecular Formula |
C11H19ClN2 |
Molecular Weight |
214.73 g/mol |
IUPAC Name |
[4-(diethylamino)-2-methylphenyl]azanium;chloride |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H |
InChI Key |
MPLZNPZPPXERDA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C.Cl |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)[NH3+])C.[Cl-] |
Key on ui other cas no. |
2051-79-8 24828-38-4 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
54749-07-4 2051-79-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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